![molecular formula C8H15NO B13330318 (4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B13330318.png)
(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family It is characterized by a fused ring system containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-amino ketones with diazo pyruvates in the presence of a catalyst such as ruthenium chloride can yield the desired oxazine through a tandem N-H insertion/cyclization sequence . Another method involves the use of multicomponent reactions, where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates react in the presence of a catalyst to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as catalyst-free reactions and visible light-promoted cyclization, has gained attention for sustainable production . These methods not only reduce environmental impact but also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of nitrogen and oxygen atoms in its ring structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the oxazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully saturated oxazine compounds.
Scientific Research Applications
(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A fundamental heterocyclic compound with a similar ring structure but different substituents.
1,3-Oxazine: Another member of the oxazine family with distinct chemical properties and reactivity.
1,4-Dioxin: A related compound containing two oxygen atoms in the ring, known for its instability and reactivity.
Uniqueness
(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen atoms in the ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine |
InChI |
InChI=1S/C8H15NO/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2/t7-,8-/m0/s1 |
InChI Key |
AGYZKRGPZJEWPN-YUMQZZPRSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)NCCO2 |
Canonical SMILES |
C1CCC2C(C1)NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13330257.png)
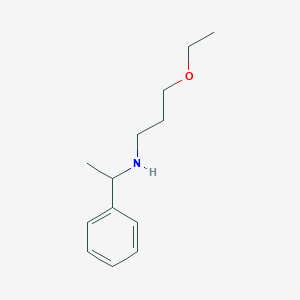
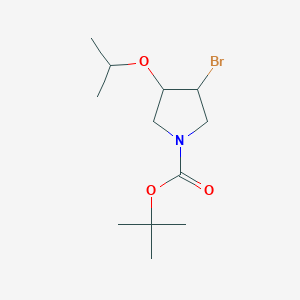
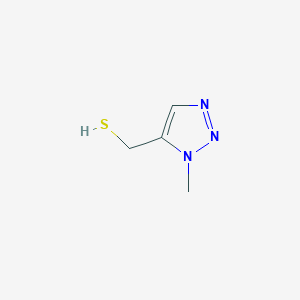
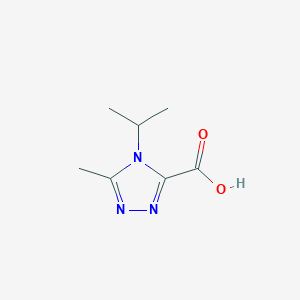
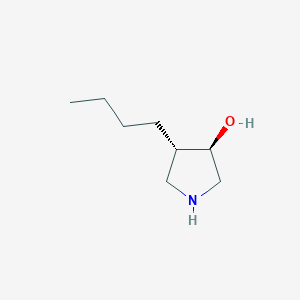
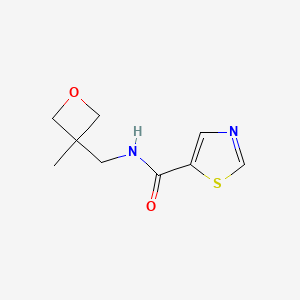
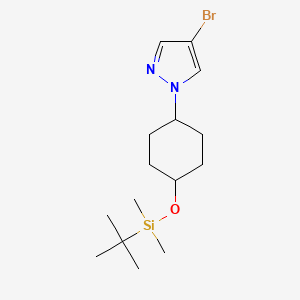
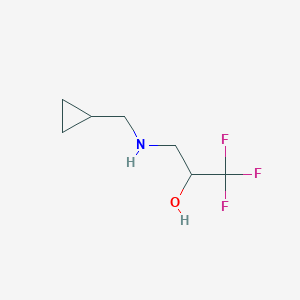
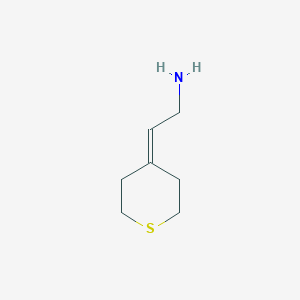
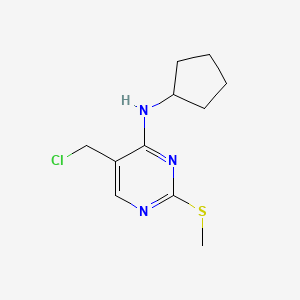
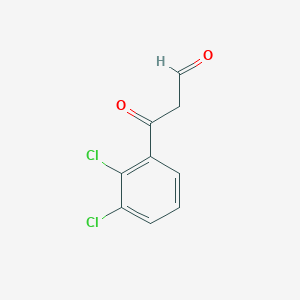
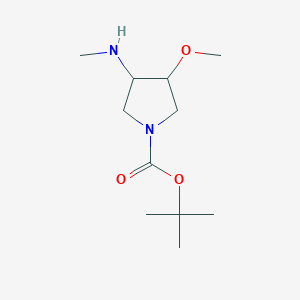
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B13330336.png)
